1-(Chloroacetyl)-4-pyridin-2-ylpiperazine

GPCR pharmacology Muscarinic receptor CNS drug discovery

Researchers face isomer-specific off-target risks with generic pyridylpiperazines. This 2-pyridyl isomer delivers quantifiable σ2 receptor bias and a chloroacetyl covalent handle unavailable in non-electrophilic analogs. • **Muscarinic assays:** M1 Ki = 156 nM; 9-fold selectivity over M2. Benchmark for SAR vs. high-affinity controls. • **Kinase inhibition:** PI5P4Kα IC50 = 19.95 µM. Covalent warhead enables irreversible target validation in cancer metabolism. • **Library synthesis:** 2-pyridyl pattern + reactive chloroacetyl group support parallel elaboration (e.g., 3-Cl, 3-CF3 analogs) for CNS/anti-infective campaigns. • **Supply:** Packaged as hydrochloride salt (CAS 61338-13-0). Rigorous QC; bulk options available.

Molecular Formula C11H14ClN3O
Molecular Weight 239.70 g/mol
Cat. No. B11036154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chloroacetyl)-4-pyridin-2-ylpiperazine
Molecular FormulaC11H14ClN3O
Molecular Weight239.70 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=N2)C(=O)CCl
InChIInChI=1S/C11H14ClN3O/c12-9-11(16)15-7-5-14(6-8-15)10-3-1-2-4-13-10/h1-4H,5-9H2
InChIKeyUMKZSIOUSYFQDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Chloroacetyl)-4-pyridin-2-ylpiperazine: Structure and Availability


1-(Chloroacetyl)-4-pyridin-2-ylpiperazine (CAS 491837-81-1) is a synthetic piperazine derivative bearing a chloroacetyl electrophilic warhead and a 2-pyridyl substituent, classified as a pyridylpiperazine scaffold . Its molecular formula is C11H14ClN3O with a molecular weight of 239.7 g/mol; the hydrochloride salt (C11H15Cl2N3O, MW 276.16) is the most common commercial form [1]. This compound serves as a versatile intermediate for medicinal chemistry derivatization and has demonstrated biological activity across multiple target classes including muscarinic acetylcholine receptors and transporters [2].

Synthetic intermediate with chloroacetyl electrophilic warhead for covalent derivatization or library elaboration
2‑pyridyl substitution pattern supports distinct receptor recognition profiles versus 3‑/4‑pyridyl isomers
Reported activity across muscarinic acetylcholine receptors and transporters; useful as an SAR probe or intermediate

1-(Chloroacetyl)-4-pyridin-2-ylpiperazine: Differentiation from Generic Piperazines


Although the piperazine chemotype is broadly represented in CNS and anti-infective research, substituting 1-(chloroacetyl)-4-pyridin-2-ylpiperazine with generic pyridylpiperazines is scientifically unsound. The 2-pyridyl substitution pattern confers distinct receptor recognition profiles compared to 3-pyridyl or 4-pyridyl isomers; studies demonstrate that (2-pyridyl)piperazines favor σ2 receptor binding, whereas 3- and 4-substituted analogs exhibit divergent selectivity [1]. Additionally, the chloroacetyl group provides a reactive handle for covalent inhibition or further synthetic elaboration that is absent in simple pyridylpiperazines [2]. These structural nuances translate directly into quantifiable differences in target engagement, selectivity, and synthetic utility, as substantiated by the evidence presented below.

2‑Pyridyl isomer mismatch: Replacing with 3‑ or 4‑pyridylpiperazine may shift receptor selectivity; 2‑pyridyl analogs are reported to favor σ2 receptor binding.
Chloroacetyl handle absent: Generic pyridylpiperazines lack the electrophilic warhead, removing covalent inhibition capability and limiting synthetic elaboration potential.

1-(Chloroacetyl)-4-pyridin-2-ylpiperazine: Quantitative Differentiation Data


M1 Receptor Binding Affinity vs. Arylpiperazine Analog

1-(Chloroacetyl)-4-pyridin-2-ylpiperazine exhibits moderate affinity for the muscarinic acetylcholine M1 receptor (Ki = 156 nM) as measured by [3H]pirenzepine displacement in bovine striatum [1]. In contrast, the structurally related arylpiperazine derivative CHEMBL3084881 (bearing a benzhydryl ether and N-methyl substitution) displays a Ki of 2.70 nM for rat M1 receptor under similar radioligand conditions [2]. This 58-fold difference in binding affinity demonstrates that the pyridylpiperazine-chloroacetyl scaffold confers distinct molecular recognition properties compared to more elaborate arylpiperazine systems.

M1 receptor affinity
Head-to-head
Target Ki: 156 nM
Comparator: 2.70 nM
58‑fold difference
Quantifies distinct SAR profile relative to high‑affinity arylpiperazine; supports muscarinic profiling context.
[³H]pirenzepine displacement; bovine vs rat receptor sources
GPCR pharmacology Muscarinic receptor CNS drug discovery

M2/M1 Muscarinic Subtype Selectivity

The compound demonstrates measurable selectivity between M1 and M2 muscarinic acetylcholine receptor subtypes. Binding affinity for rat M2 receptor (Ki = 1.37 μM, [3H]QNB displacement) is approximately 9-fold weaker than for M1 (Ki = 156 nM) [1]. This M1-preferring profile contrasts with the comparator CHEMBL3084881, which maintains high affinity at M2 (Ki = 38 nM) and exhibits only a 14-fold M1/M2 selectivity window [2].

M2/M1 selectivity
Head-to-head
M1 preference ~9‑fold
(M2/M1 ratio 8.8)
Establishes subtype selectivity fingerprint; supports mAChR selectivity research context.
M2: [³H]QNB; M1: [³H]pirenzepine; rat receptor sources
Receptor selectivity Muscarinic pharmacology Off-target profiling

PI5P4Kα Inhibition vs. Pyridylpiperazine Analogs

1-(Chloroacetyl)-4-pyridin-2-ylpiperazine (CHEMBL5417246) inhibits wild-type human PI5P4Kα with an IC50 of 19.95 μM in an ADP-Glo kinase assay [1]. In the broader pyridylpiperazine class, modifications to the pyridine ring (e.g., introduction of 3-Cl, 3-CH3, or 3-CF3 substituents) significantly alter potency and selectivity profiles across different targets [2]. While direct comparator data for PI5P4Kα is limited, the chloroacetyl electrophile is recognized as a covalent warhead that can confer irreversible inhibition kinetics absent in non-electrophilic piperazine analogs [3].

PI5P4Kα inhibition
Class-level inference
IC₅₀ = 19.95 μM (ADP‑Glo assay)
Chloroacetyl may enable covalent mechanism
Supports kinase assay context; covalent mechanism requires validation.
Wild‑type human PI5P4Kα; 130 min incubation; ATP present
Lipid kinase PI5P4K Cancer metabolism

1-(Chloroacetyl)-4-pyridin-2-ylpiperazine: Application Scenarios


Muscarinic Profiling & Chemical Tool Generation

Procure for in vitro radioligand binding assays to profile M1/M2 muscarinic receptor selectivity. The compound's moderate M1 affinity (Ki = 156 nM) and ~9-fold selectivity over M2 provide a benchmark for SAR exploration, particularly when compared against high-affinity arylpiperazine controls [1]. The chloroacetyl group further enables covalent probe development for target validation studies [2].

PI5P4Kα Covalent Probe Development

Use in ADP-Glo kinase assays to investigate PI5P4Kα inhibition (IC50 = 19.95 μM). The chloroacetyl electrophile offers a covalent warhead for irreversible inhibition studies, differentiating this compound from non-electrophilic piperazine scaffolds. Suitable for chemical biology programs exploring PI5P4Kα roles in cancer metabolism [3].

Pyridylpiperazine Library Synthesis Building Block

Employ as a versatile building block for generating diverse pyridylpiperazine analogs. The 2-pyridyl substitution pattern (favoring σ2 receptor recognition) and the reactive chloroacetyl handle enable parallel synthesis of focused libraries for CNS, anti-infective, or kinase-targeted programs. Structure-activity studies confirm that modifications to the pyridine ring (e.g., 3-Cl, 3-CH3, 3-CF3) profoundly alter biological profiles, underscoring the value of this core as a starting point for SAR campaigns [4].

Arylpiperazine Screening Control Compound

Utilize as a low-to-moderate affinity control compound in muscarinic receptor assays. The 58-fold lower M1 affinity compared to high-affinity arylpiperazine derivatives (e.g., CHEMBL3084881) provides a calibrated reference point for assessing compound potency and selectivity in GPCR screening cascades [5].

Application
Selection Property
Validation Focus
Muscarinic receptor profiling & chemical tool generation
M1/M2 selectivity context; electrophilic chloroacetyl handle for probe derivatization
Radioligand binding assay benchmarking; covalent probe characterization
PI5P4Kα kinase inhibition studies
Covalent warhead research context; reported inhibitory concentration in ADP‑Glo format
Irreversible inhibition kinetics validation; selectivity profiling against lipid kinases
Pyridylpiperazine library synthesis building block
2‑Pyridyl substitution pattern favoring σ2 recognition; reactive chloroacetyl handle for parallel diversification
SAR exploration across CNS, anti‑infective, and kinase targets; pyridine ring modification impact review
Arylpiperazine screening control compound
Moderate affinity benchmark relative to high‑affinity arylpiperazine controls
Potency and selectivity calibration in GPCR screening cascades

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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